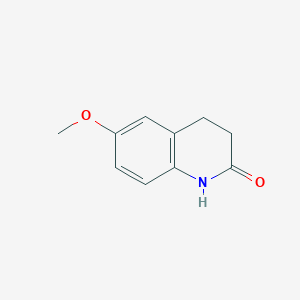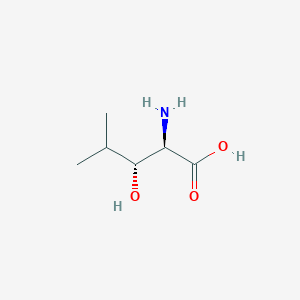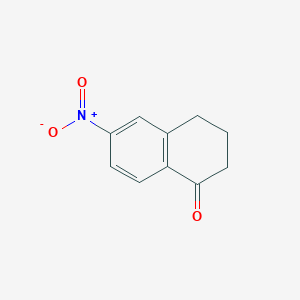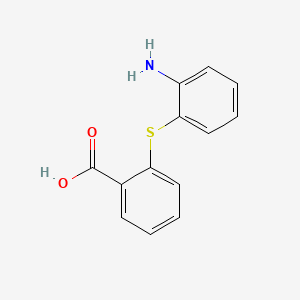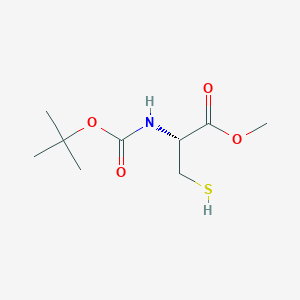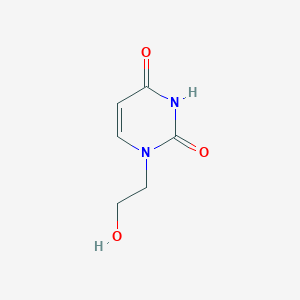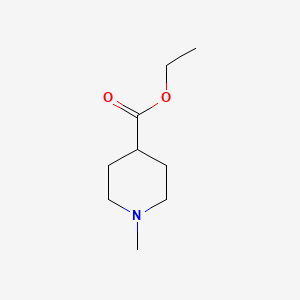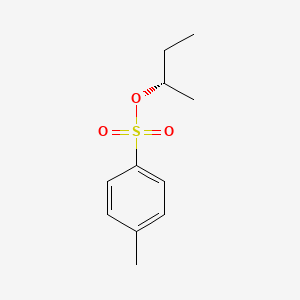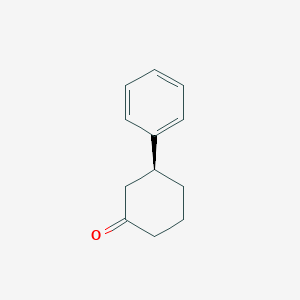
1-メチル-2-フェニルヒドラジン塩酸塩
概要
説明
1-Methyl-2-phenylhydrazine hydrochloride is an organic compound with the chemical formula C7H11ClN2. It is a derivative of hydrazine, characterized by the presence of a methyl group and a phenyl group attached to the nitrogen atoms. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
科学的研究の応用
1-Methyl-2-phenylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds, including indoles and pyrazoles.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
Target of Action
The primary target of 1-Methyl-2-phenylhydrazine hydrochloride is the carbonyl group in aldehydes and ketones . This compound acts as a nucleophile, a particle that donates an electron pair to an electrophile to form a chemical bond .
Mode of Action
1-Methyl-2-phenylhydrazine hydrochloride interacts with its targets through a process known as nucleophilic addition . Specifically, it reacts with a carbonyl to form a hydrazone, a process similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Biochemical Pathways
The biochemical pathway affected by 1-Methyl-2-phenylhydrazine hydrochloride involves the conversion of aldehydes and ketones to hydrazones . This conversion is a part of the Wolff-Kishner reduction, a method of reducing organic compounds . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .
Pharmacokinetics
The compound’s molecular weight of 158632 may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 1-Methyl-2-phenylhydrazine hydrochloride’s action involve the transformation of carbonyl-containing compounds into corresponding alkanes . This transformation results from the formation of a hydrazone intermediate, which subsequently loses nitrogen gas and gains a proton .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-2-phenylhydrazine hydrochloride. For instance, the compound’s reactivity may be affected by the pH of the environment, as the formation of the hydrazone anion involves deprotonation . Additionally, the compound’s stability and efficacy may be influenced by temperature, as indicated by its boiling point of 54-55 °C at 0.3 mmHg .
生化学分析
Biochemical Properties
1-Methyl-2-phenylhydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives through the Fischer indole synthesis. This compound interacts with various enzymes and proteins, including hydrazine derivatives and ketones, to form hydrazones and other intermediates. The nature of these interactions involves nucleophilic addition reactions, where the nitrogen atom in 1-Methyl-2-phenylhydrazine hydrochloride acts as a nucleophile, attacking electrophilic carbon atoms in aldehydes and ketones .
Cellular Effects
1-Methyl-2-phenylhydrazine hydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-2-phenylhydrazine hydrochloride involves its interaction with biomolecules through nucleophilic addition reactions. This compound can form hydrazones with aldehydes and ketones, which can further undergo reduction reactions to form alkanes. The binding interactions with biomolecules, such as enzymes, can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-2-phenylhydrazine hydrochloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can result in oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-Methyl-2-phenylhydrazine hydrochloride vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and changes in gene expression, while at high doses, it can cause toxic effects, including liver damage and hemolytic anemia. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more severe adverse effects .
Metabolic Pathways
1-Methyl-2-phenylhydrazine hydrochloride is involved in various metabolic pathways, including the synthesis of indole derivatives through the Fischer indole synthesis. This compound interacts with enzymes such as hydrazine derivatives and ketones, leading to the formation of hydrazones and other intermediates. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Methyl-2-phenylhydrazine hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and overall cellular effects .
Subcellular Localization
The subcellular localization of 1-Methyl-2-phenylhydrazine hydrochloride is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical activity. The localization of this compound can affect its function and interactions with other biomolecules, leading to changes in cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylhydrazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with methyl iodide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . Another method includes the reaction of phenylhydrazine with formaldehyde and formic acid, followed by methylation and subsequent treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of 1-Methyl-2-phenylhydrazine hydrochloride typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.
化学反応の分析
Types of Reactions: 1-Methyl-2-phenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl or methyl group is replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine derivatives depending on the reagents used
類似化合物との比較
Phenylhydrazine: Lacks the methyl group, making it less sterically hindered.
1-Methyl-1-phenylhydrazine: Similar structure but different reactivity due to the position of the methyl group.
Uniqueness: 1-Methyl-2-phenylhydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with various substrates makes it valuable in both synthetic and biological applications .
特性
IUPAC Name |
1-methyl-2-phenylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-8-9-7-5-3-2-4-6-7;/h2-6,8-9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHDPTUISCWOPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436613 | |
| Record name | 2-Methyl phenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92304-54-6 | |
| Record name | 2-Methyl phenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



